An In-Depth Technical Guide to the Physical Properties of Ethyl 6-chloropyrimidine-4-carboxylate
An In-Depth Technical Guide to the Physical Properties of Ethyl 6-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloropyrimidine-4-carboxylate is a pivotal heterocyclic compound, playing a significant role as a building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Its unique structural features, comprising a pyrimidine core functionalized with a chlorine atom and an ethyl carboxylate group, render it a versatile intermediate for medicinal chemists. A thorough understanding of its physical properties is paramount for its effective utilization in drug design, process development, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of Ethyl 6-chloropyrimidine-4-carboxylate, grounded in experimental data and established scientific principles.
Core Molecular and Physical Attributes
A foundational understanding of a compound begins with its fundamental molecular and physical properties. These characteristics are intrinsic to the molecule and dictate its behavior in various chemical and physical environments.
Molecular Identity
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IUPAC Name: ethyl 6-chloropyrimidine-4-carboxylate[2]
The molecular structure, illustrated below, reveals the key functional groups that govern the compound's reactivity and physical behavior.
Caption: 2D structure of Ethyl 6-chloropyrimidine-4-carboxylate.
Physical State and Appearance
At ambient temperature, Ethyl 6-chloropyrimidine-4-carboxylate exists as a solid.[3] This observation is consistent with its relatively high molecular weight and the potential for intermolecular interactions.
Thermal Properties
The thermal behavior of a compound, specifically its melting and boiling points, provides critical insights into its purity, stability, and the strength of its intermolecular forces.
Melting Point
The melting point is a key indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities. The experimentally determined melting point for Ethyl 6-chloropyrimidine-4-carboxylate is in the range of 53-55 °C .
| Property | Value | Source |
| Melting Point | 53 - 55 °C | BLD Pharm |
Experimental Protocol: Melting Point Determination (Capillary Method)
The determination of the melting point is a standard procedure in organic chemistry, often performed using a capillary melting point apparatus. This method is recognized for its accuracy and requirement for only a small amount of sample.
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Sample Preparation: A small amount of finely powdered, dry Ethyl 6-chloropyrimidine-4-carboxylate is packed into a thin-walled capillary tube, sealed at one end.
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Apparatus Setup: The capillary tube is placed in a heating block of a calibrated melting point apparatus, adjacent to a high-precision thermometer.
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Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid phase has transitioned to liquid is the completion of melting. The range between these two temperatures is reported as the melting range.
The underlying principle of this technique is that the melting point represents the temperature at which the solid and liquid phases of the substance are in equilibrium. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point
Theoretical Consideration and Experimental Approach
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination is typically carried out under vacuum. The relationship between boiling point and pressure can be estimated using a nomograph or the Clausius-Clapeyron equation if sufficient vapor pressure data is available.
Experimental Protocol: Boiling Point Determination (Distillation Method)
Should a boiling point determination be necessary, it would be conducted via vacuum distillation.
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Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
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Procedure: The compound is placed in the distillation flask with boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure. The flask is then heated gently.
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Data Collection: The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point at that specific pressure.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, administration, and bioavailability. A qualitative and, where possible, quantitative understanding of solubility is essential.
While specific quantitative solubility data is not widely published, the molecular structure of Ethyl 6-chloropyrimidine-4-carboxylate allows for predictions of its solubility in common laboratory solvents. The presence of the polar ester group and the nitrogen atoms in the pyrimidine ring suggests potential solubility in polar organic solvents. The chloro-substituted aromatic ring contributes to some nonpolar character.
Predicted Solubility:
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Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Expected to be soluble due to the compound's polarity.
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Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Likely to be soluble.
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Alcohols (e.g., Methanol, Ethanol): Expected to have moderate to good solubility.
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Water: Predicted to have low solubility due to the overall hydrophobic nature of the molecule.
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Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.
Experimental Protocol: Qualitative Solubility Determination
A systematic approach is employed to determine the qualitative solubility of a compound.
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Solvent Selection: A range of solvents with varying polarities is chosen.
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Procedure: A small, accurately weighed amount of Ethyl 6-chloropyrimidine-4-carboxylate (e.g., 1-5 mg) is added to a test tube containing a small volume (e.g., 0.1 mL) of the solvent.
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Observation: The mixture is vortexed or agitated at a controlled temperature. The dissolution of the solid is observed visually. If the solid dissolves, more solute is added incrementally until saturation is reached.
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Classification: The solubility is typically classified as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble.
Caption: General Workflow for Qualitative Solubility Testing.
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and distinct signals for the protons on the pyrimidine ring. The exact chemical shifts are dependent on the solvent used.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 6-chloropyrimidine-4-carboxylate would be expected to exhibit characteristic absorption bands:
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C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
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C-O Stretch (Ester): Bands in the 1250-1000 cm⁻¹ region.
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C=N and C=C Stretches (Pyrimidine Ring): Absorptions in the 1600-1450 cm⁻¹ region.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.
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C-H Stretches: Absorptions for aromatic and aliphatic C-H bonds, typically just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is expected, corresponding to the ³⁷Cl isotope.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the loss of the entire ester group.
Conclusion
This technical guide has synthesized the available data on the physical properties of Ethyl 6-chloropyrimidine-4-carboxylate. While key experimental values for melting point are established, further investigation is warranted to definitively determine its boiling point under reduced pressure and to quantify its solubility in a range of pharmaceutically relevant solvents. The provided spectroscopic information, based on established principles and data from related compounds, serves as a robust framework for the characterization and quality control of this important synthetic intermediate. A comprehensive understanding of these physical properties is essential for leveraging the full potential of Ethyl 6-chloropyrimidine-4-carboxylate in the advancement of pharmaceutical research and development.
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